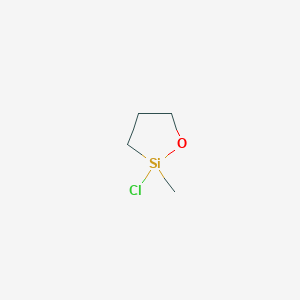

2-Chloro-2-methyl-1,2-oxasilolane

説明

特性

CAS番号 |

2942-72-5 |

|---|---|

分子式 |

C4H9ClOSi |

分子量 |

136.65 g/mol |

IUPAC名 |

2-chloro-2-methyloxasilolane |

InChI |

InChI=1S/C4H9ClOSi/c1-7(5)4-2-3-6-7/h2-4H2,1H3 |

InChIキー |

UZFIBDWDNXHZDD-UHFFFAOYSA-N |

正規SMILES |

C[Si]1(CCCO1)Cl |

製品の起源 |

United States |

Advanced Spectroscopic and Structural Elucidation Techniques for 2 Chloro 2 Methyl 1,2 Oxasilolane

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. By observing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy for Proton Environment Characterization

¹H NMR spectroscopy would provide crucial information about the number of different proton environments, their electronic surroundings, and their proximity to other protons in 2-Chloro-2-methyl-1,2-oxasilolane. The spectrum would be expected to show distinct signals for the methyl protons and the two methylene (B1212753) groups in the oxasilolane ring.

The chemical shift (δ) of these signals would be influenced by the electronegativity of the neighboring atoms (oxygen, silicon, and chlorine). The protons on the carbon adjacent to the oxygen atom would likely appear at a lower field (higher ppm value) compared to the protons on the carbon adjacent to the silicon atom. The methyl protons attached to the silicon would have a characteristic chemical shift.

Integration of the peak areas would correspond to the ratio of protons in each unique environment (3H for the methyl group, 2H for each of the two methylene groups). Spin-spin coupling between the protons on adjacent methylene groups would result in complex splitting patterns, providing further insight into the connectivity of the ring structure.

Predicted ¹H NMR Data for 2-Chloro-2-methyl-1,2-oxasilolane

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Si-CH₃ | 0.3 - 0.5 | Singlet | 3H |

| Si-CH₂- | 0.8 - 1.2 | Multiplet | 2H |

| O-CH₂- | 3.8 - 4.2 | Multiplet | 2H |

Note: This is a predicted data table based on known chemical shift ranges for similar structural motifs.

¹³C NMR Spectroscopy for Carbon Skeleton Analysis

¹³C NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and their chemical environments. For 2-Chloro-2-methyl-1,2-oxasilolane, three distinct signals would be expected in the proton-decoupled ¹³C NMR spectrum, corresponding to the methyl carbon and the two methylene carbons.

The chemical shifts of these carbons would be influenced by the attached atoms. The carbon atom bonded to the electronegative oxygen would be the most deshielded and appear at the lowest field. The carbon atom in the Si-CH₂ group would appear at a higher field, and the methyl carbon attached to the silicon would be the most shielded.

Predicted ¹³C NMR Data for 2-Chloro-2-methyl-1,2-oxasilolane

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| Si-CH₃ | -5 - 5 |

| Si-CH₂- | 10 - 20 |

| O-CH₂- | 60 - 70 |

Note: This is a predicted data table based on known chemical shift ranges for similar structural motifs.

²⁹Si NMR Spectroscopy for Silicon Nuclei Investigation

²⁹Si NMR spectroscopy is a specialized technique that provides direct information about the silicon atom in the molecule. A single resonance would be expected for 2-Chloro-2-methyl-1,2-oxasilolane, and its chemical shift would be highly characteristic of the pentacoordinate silicon in a cyclic system, bonded to an oxygen, a chlorine, a methyl group, and a methylene group. The precise chemical shift would be a sensitive indicator of the electronic environment and geometry around the silicon atom.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the ¹H and ¹³C signals and for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other. sdsu.edu For 2-Chloro-2-methyl-1,2-oxasilolane, cross-peaks would be observed between the signals of the two adjacent methylene groups in the ring, confirming their connectivity. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. youtube.com It would be used to definitively assign which proton signal corresponds to which carbon signal. For example, it would link the ¹H signal of the methyl group to the ¹³C signal of the methyl carbon. youtube.com

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound and is used to identify the functional groups present.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of 2-Chloro-2-methyl-1,2-oxasilolane would display characteristic absorption bands corresponding to the various bonds within the molecule. These vibrations provide a molecular "fingerprint" that can be used for identification.

Key expected vibrational modes would include:

C-H stretching: From the methyl and methylene groups.

Si-O stretching: A strong band characteristic of the siloxane bond within the ring.

Si-C stretching: From the silicon-methyl and silicon-methylene bonds.

C-O stretching: From the ether-like linkage in the ring.

Si-Cl stretching: A characteristic absorption for the silicon-chlorine bond.

Predicted FTIR Data for 2-Chloro-2-methyl-1,2-oxasilolane

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) |

| C-H stretch (sp³) | 2850 - 3000 |

| Si-O-C stretch (asymmetric) | 1050 - 1150 |

| Si-C stretch | 750 - 850 |

| C-O stretch | 1000 - 1250 |

| Si-Cl stretch | 450 - 600 |

Note: This is a predicted data table based on characteristic infrared absorption frequencies for these functional groups.

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy provides valuable insights into the molecular vibrational modes of a compound, which are specific to its structure and bonding. For 2-Chloro-2-methyl-1,2-oxasilolane, a nonlinear molecule, the number of vibrational modes can be calculated using the formula 3N-6, where N is the number of atoms.

Hypothetical Raman Data for 2-Chloro-2-methyl-1,2-oxasilolane

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| Si-O Stretch | 800 - 1100 | Strong |

| C-Si Stretch | 600 - 800 | Medium |

| C-C Stretch | 900 - 1200 | Medium |

| C-H Stretch (in CH₃ and CH₂) | 2850 - 3000 | Strong |

| Si-Cl Stretch | 400 - 600 | Strong |

| Ring Deformation Modes | Below 600 | Weak to Medium |

This table is hypothetical and intended for illustrative purposes, as experimental data is currently unavailable.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Specific mass spectrometry data for 2-Chloro-2-methyl-1,2-oxasilolane could not be located in the public domain. However, a theoretical analysis of its fragmentation can be proposed. The presence of chlorine with its two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio, would lead to characteristic isotopic patterns for chlorine-containing fragments, appearing as pairs of peaks two mass units apart with a 3:1 intensity ratio.

Expected Fragmentation Pattern for 2-Chloro-2-methyl-1,2-oxasilolane

Upon electron ionization, the molecule would form a molecular ion [M]⁺. Due to the inherent instability of such a species, it would likely undergo fragmentation. Key expected fragments would arise from the cleavage of the Si-Cl bond, loss of the methyl group, and ring-opening reactions.

Hypothetical Mass Spectrometry Data

| m/z Value | Proposed Fragment Ion | Relative Abundance |

| 150/152 | [C₄H₉ClOSi]⁺ (Molecular Ion) | Low |

| 135/137 | [C₃H₆ClOSi]⁺ | Medium |

| 115 | [C₄H₉OSi]⁺ | High |

| 93 | [C₃H₉Si]⁺ | Medium |

| 77 | [CH₃SiCl]⁺ | Medium |

| 63 | [SiCl]⁺ | Medium |

This table presents a hypothetical fragmentation pattern. Experimental verification is required.

X-ray Crystallography for Solid-State Molecular Structure and Conformation

A search of crystallographic databases did not yield any published crystal structures for 2-Chloro-2-methyl-1,2-oxasilolane. Therefore, no experimental data on its solid-state structure is currently available. If a suitable crystal of the compound were to be obtained and analyzed, it would reveal the geometry at the silicon center, the conformation of the five-membered oxasilolane ring (e.g., envelope or twist conformation), and the spatial arrangement of the chloro and methyl substituents.

Mechanistic Investigations and Reactivity Profiles of 2 Chloro 2 Methyl 1,2 Oxasilolane

Nucleophilic Substitution Reactions at the Chlorine Atom

Nucleophilic substitution at the silicon atom in 2-chloro-2-methyl-1,2-oxasilolane is a fundamental process for introducing a wide range of functional groups. Unlike carbon chemistry, substitution at silicon is influenced by the larger size of the silicon atom, its ability to expand its coordination sphere, and the polarity of the Si-Cl bond. The reactions can proceed through pathways that have characteristics of both unimolecular (S(_N)1) and bimolecular (S(_N)2) mechanisms. libretexts.org

Unimolecular (S(_N)1) Pathways and Carbocation Intermediates

A pure S(_N)1 mechanism in silicon chemistry, involving the formation of a discrete, three-coordinate "silicenium ion" (the silicon analogue of a carbocation), is generally considered a rare event and requires specific conditions to be observed. masterorganicchemistry.comlibretexts.org The formation of such an intermediate from 2-chloro-2-methyl-1,2-oxasilolane would involve the unimolecular dissociation of the chloride ion.

The stability of the resulting putative silylium (B1239981) cation intermediate would be a critical factor. It is expected that polar protic solvents would be necessary to stabilize such a charged species. libretexts.org The rate of an S(_N)1 reaction is dependent only on the concentration of the substrate. libretexts.org

Rate = k[2-chloro-2-methyl-1,2-oxasilolane]

The planarity of a silicenium ion intermediate would mean that a subsequent attack by a nucleophile could occur from either face, leading to a racemic mixture if the silicon center were chiral.

Bimolecular (S(_N)2) Pathways and Stereochemical Inversion

The S(_N)2 pathway is considered more common for nucleophilic substitution at silicon. researchgate.net This mechanism involves a concerted, single-step process where the nucleophile attacks the silicon center as the leaving group (chloride) departs. masterorganicchemistry.com Due to the larger size of the silicon atom compared to carbon, steric hindrance to the incoming nucleophile is generally less of a factor.

A key feature of the S(_N)2 reaction at a chiral center is the inversion of stereochemistry. masterorganicchemistry.com The nucleophile attacks the side of the silicon atom opposite to the leaving group (a "backside attack"). This proceeds through a trigonal bipyramidal transition state where the incoming nucleophile and the departing chloride are in axial positions.

For 2-chloro-2-methyl-1,2-oxasilolane, an S(_N)2 reaction would proceed with inversion of configuration at the silicon atom. The rate of an S(_N)2 reaction is dependent on the concentrations of both the substrate and the nucleophile. masterorganicchemistry.com

Rate = k[2-chloro-2-methyl-1,2-oxasilolane][Nucleophile]

Mechanistic studies on other chlorosilanes have shown that many substitution reactions at silicon proceed through a flexible continuum of mechanisms between the S(_N)1 and S(_N)2 extremes, often involving pentacoordinate intermediates. rsc.org

Solvent Effects on Reaction Rates and Selectivity

The choice of solvent has a significant impact on the mechanism and rate of nucleophilic substitution reactions of 2-chloro-2-methyl-1,2-oxasilolane. libretexts.orgnyu.edu Solvent polarity is a key determinant in the reaction pathway.

Polar Protic Solvents: Solvents like water and alcohols can stabilize both the departing chloride anion and any potential cationic (silicenium-like) intermediates through hydrogen bonding. libretexts.orgfud.edu.ng This stabilization of ionic species favors an S(_N)1-type mechanism.

Polar Aprotic Solvents: Solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are polar but lack acidic protons. libretexts.org They can solvate the silicon center but are less effective at solvating the leaving group. These solvents tend to favor S(_N)2-type reactions. fud.edu.ng

Nonpolar Solvents: In nonpolar solvents, the reaction rates are generally slower, and the S(_N)2 mechanism is typically favored as the formation of charged intermediates is highly unfavorable. nyu.edu

The following interactive table illustrates the expected influence of different solvents on the substitution pathway.

| Solvent | Dielectric Constant (ε) | Type | Predominant Pathway | Expected Relative Rate |

| Water | 80.1 | Polar Protic | S(_N)1-like | Fast |

| Methanol | 32.7 | Polar Protic | S(_N)1-like | Moderate to Fast |

| Dimethylformamide (DMF) | 36.7 | Polar Aprotic | S(_N)2-like | Moderate |

| Acetonitrile | 37.5 | Polar Aprotic | S(_N)2-like | Moderate |

| Tetrahydrofuran (B95107) (THF) | 7.6 | Polar Aprotic | S(_N)2-like | Slow to Moderate |

| Toluene | 2.4 | Nonpolar | S(_N)2-like | Slow |

Regioselectivity and Electronic Influences on Substitution

For 2-chloro-2-methyl-1,2-oxasilolane, the concept of regioselectivity in nucleophilic substitution is straightforward as there is only one leaving group, the chlorine atom attached to silicon. The reaction will selectively occur at the Si-Cl bond.

Ring-Opening Reactions of the 1,2-Oxasilolane Core

The 1,2-oxasilolane ring, being a five-membered ring, possesses moderate ring strain, making it susceptible to ring-opening reactions under certain conditions, particularly with acid catalysis. researchgate.net This reactivity is less pronounced than in highly strained three-membered rings (like epoxides) or four-membered rings (like oxetanes). researchgate.net

Acid-Catalyzed Ring Opening and Enlargement

In the presence of a Brønsted or Lewis acid, the oxygen atom of the 1,2-oxasilolane ring can be protonated or coordinated, which activates the ring towards nucleophilic attack. libretexts.orgkhanacademy.org This process is analogous to the acid-catalyzed ring-opening of other cyclic ethers. libretexts.org

The mechanism likely involves the following steps:

Protonation/Coordination: The ring oxygen atom is protonated by an acid, making it a better leaving group.

Nucleophilic Attack: A nucleophile can then attack either of the carbon atoms adjacent to the ring oxygen or the silicon atom. Attack at the silicon would lead to the cleavage of the Si-O bond.

Ring Cleavage: The C-O or Si-O bond breaks, relieving the ring strain and forming a linear product.

The regioselectivity of the nucleophilic attack would depend on the specific reaction conditions and the nature of the nucleophile. Attack at the less sterically hindered carbon of the ethyl bridge is generally expected.

While less common, the potential for acid-catalyzed ring enlargement exists, analogous to rearrangements observed in other cyclic systems. This would involve the formation of a transient intermediate that could rearrange to a more stable, larger ring structure, such as a six-membered 1,2-oxasilinane, although this is speculative without direct experimental evidence for this specific compound.

The table below outlines potential products from the acid-catalyzed ring-opening of 2-chloro-2-methyl-1,2-oxasilolane with various nucleophiles.

| Nucleophile (Reagent) | Potential Ring-Opened Product |

| Water (H₂O/H⁺) | 3-(chloromethylsilyl)propan-1-ol |

| Methanol (CH₃OH/H⁺) | 1-(chloromethylsilyl)-3-methoxypropane |

| Hydrochloric Acid (HCl) | 3-(chloromethylsilyl)propyl chloride |

Base-Promoted Ring Opening

The ring-opening of 1,2-oxasilolane systems can be facilitated by bases. While specific studies on 2-Chloro-2-methyl-1,2-oxasilolane are not extensively detailed in publicly available literature, analogous reactions with similar structures, such as 2-oxazolines, can be promoted by bases like potassium carbonate (K2CO3). researchgate.net This process typically involves a tandem ring-opening and subsequent ring-closing or rearrangement, depending on the substrate and reaction conditions. researchgate.net For oxasilolanes, a strong base could deprotonate a carbon adjacent to the ring system, initiating an elimination-type mechanism that leads to the cleavage of the silicon-oxygen bond within the ring. The specific products would be contingent on the nature of the base and the solvent system employed.

Nucleophilic Ring Opening with Various Nucleophiles

The silicon center in 2-Chloro-2-methyl-1,2-oxasilolane is electrophilic, making it susceptible to attack by nucleophiles. This attack can lead to substitution of the chlorine atom or cleavage of the Si-O bond, resulting in ring opening.

Organometallic Reagents: Powerful nucleophiles like Grignard reagents (RMgX) and organolithium reagents (RLi) are known to react with silicon halides. libretexts.orgmasterorganicchemistry.comchemistrysteps.com In the context of 2-Chloro-2-methyl-1,2-oxasilolane, these reagents would be expected to attack the silicon atom. This can result in the displacement of the chloride ion to form a new silicon-carbon bond. Depending on the reaction conditions, this initial substitution could be followed by a ring-opening sequence, especially if the resulting structure is unstable. For instance, the reaction with a Grignard or organolithium reagent would first yield a 2-alkyl-2-methyl-1,2-oxasilolane. Subsequent workup or reaction could then cleave the ring. These reagents are powerful bases and can also induce elimination reactions. libretexts.orglibretexts.org

The general reactivity of organometallic reagents with electrophilic centers is summarized below:

| Reagent Type | Typical Reaction with Electrophiles | Expected Product Type with Si-Cl |

|---|---|---|

| Grignard (RMgX) | Nucleophilic addition to carbonyls, substitution at halides | Forms Si-R bond |

| Organolithium (RLi) | Strong nucleophile and base | Forms Si-R bond |

Other Nucleophiles: Other nucleophiles such as alkoxides, amines, and azides can also react at the silicon center. These reactions typically involve the substitution of the chloro group, leading to new silicon-oxygen or silicon-nitrogen bonds. rsc.org Steric hindrance around the silicon atom can influence whether the nucleophile attacks the silicon center or another part of the molecule. rsc.org

Stereochemical Control in Ring-Opening Transformations

When a nucleophilic attack occurs at a stereogenic center, the stereochemical outcome (inversion or retention of configuration) is of significant interest. In SN2-type reactions at silicon, inversion of configuration is often observed. For reactions involving strong nucleophiles like organometallic reagents attacking epoxides, an SN2 mechanism leads to inversion of configuration at the attacked carbon. chegg.com By analogy, a direct nucleophilic attack on the silicon atom of a chiral 1,2-oxasilolane would be expected to proceed with inversion of stereochemistry at the silicon center.

Furthermore, intramolecular reactions, such as hydrosilylation followed by oxidation, can proceed with high stereoselectivity, yielding products with a defined stereochemical relationship. nih.gov The stereochemical outcome in the ring-opening of 2-Chloro-2-methyl-1,2-oxasilolane would depend heavily on the chosen nucleophile and the specific mechanism (e.g., direct substitution at silicon vs. a pathway involving a hypervalent silicon intermediate).

Reactivity at the Silicon Center

Silanol (B1196071) Formation and Condensation Reactions

The silicon-chlorine bond in 2-Chloro-2-methyl-1,2-oxasilolane is readily susceptible to hydrolysis. Reaction with water or atmospheric moisture leads to the substitution of the chlorine atom with a hydroxyl group, forming the corresponding silanol, 2-hydroxy-2-methyl-1,2-oxasilolane. The acid-catalyzed hydrolysis of related phenoxysilanes involves the protonation of the oxygen atom followed by a rate-limiting attack by water. rsc.org

These silanols are often unstable and can undergo self-condensation reactions. In this process, two silanol molecules react to form a disiloxane, which contains a silicon-oxygen-silicon (Si-O-Si) linkage, with the elimination of a water molecule. This condensation can continue to form longer polysiloxane chains or cyclic structures. The presence of neighboring functional groups can significantly influence the rate of Si-O bond cleavage and formation. nih.gov

Silicon-Carbon and Silicon-Oxygen Bond Transformations

The reactivity of 2-Chloro-2-methyl-1,2-oxasilolane is largely defined by the transformation of its silicon-carbon and silicon-oxygen bonds.

Silicon-Carbon Bond Formation: As discussed in section 4.2.3, the reaction with carbon-based nucleophiles like Grignard or organolithium reagents is a primary method for forming new silicon-carbon bonds. chemistrysteps.comresearchgate.net This displaces the chloride and attaches a new organic group to the silicon atom.

Silicon-Oxygen Bond Cleavage: The Si-O bond within the oxasilolane ring is a key site of reactivity. Ring-opening reactions, whether promoted by bases or certain nucleophiles, involve the cleavage of this bond. nih.gov

Silicon-Oxygen Bond Formation: Besides the ring structure, new Si-O bonds are formed during hydrolysis (silanol formation) and subsequent condensation (siloxane formation). rsc.orgnih.gov Reactions with alcohols in the presence of a base would also lead to the formation of new Si-O-C linkages.

The activation of Si-C bonds for cleavage can be enhanced by increasing the coordination number of the silicon atom to form penta- or hexa-coordinate species, which increases the nucleophilicity of the groups attached to silicon. nih.gov

Reactions Involving the Methyl Substituent

The methyl group attached to the silicon in 2-Chloro-2-methyl-1,2-oxasilolane is generally unreactive under typical nucleophilic or mild basic/acidic conditions. Carbon-hydrogen bonds on such methyl groups are strong and non-polar. Reactions involving the methyl group would require harsh conditions, such as free-radical halogenation at high temperatures or with UV light, to substitute one of the hydrogens. Such reactions are generally less specific and can lead to a mixture of products, making them less synthetically useful compared to the highly predictable reactions at the Si-Cl bond. There is little specific literature detailing reactions targeting the methyl substituent of this particular compound, as the reactivity at the silicon center is far more dominant.

Oxidative and Reductive Manipulations of the Oxasilolane Framework

The reactivity of the 2-chloro-2-methyl-1,2-oxasilolane framework is characterized by the interplay of the silicon-oxygen bond, the silicon-carbon bonds, and the reactive silicon-chlorine bond. These features allow for a range of oxidative and reductive transformations, providing pathways to valuable functionalized organic molecules. The inherent strain of the five-membered ring can also influence its reactivity, particularly in ring-opening reactions.

Oxidative Manipulations

The primary oxidative transformation of the 2-chloro-2-methyl-1,2-oxasilolane framework involves the cleavage of the carbon-silicon bond, a reaction analogous to the well-established Tamao-Fleming oxidation. This powerful method allows for the conversion of a C-Si bond into a C-O bond, effectively unmasking a hydroxyl group. In the context of the 1,2-oxasilolane ring, this oxidative cleavage leads to the formation of a 1,3-diol.

The mechanism of this transformation typically proceeds through the activation of the silicon center, followed by nucleophilic attack by an oxidant and subsequent rearrangement. For the 2-chloro-2-methyl-1,2-oxasilolane, the presence of the electron-withdrawing chlorine atom facilitates the initial attack of a peroxide species. The reaction is often promoted by a fluoride (B91410) source, which forms a hypervalent siliconate intermediate, further enhancing the propensity for the alkyl group to migrate from silicon to oxygen.

A typical reaction sequence involves treating the oxasilolane with an oxidizing agent such as hydrogen peroxide (H₂O₂) or a peroxy acid like peracetic acid, often in the presence of a fluoride salt such as potassium fluoride (KF) or a bicarbonate base. The final step involves the hydrolysis of the resulting silyl (B83357) ether to yield the 1,3-diol.

Table 1: Oxidative Cleavage of 2-Chloro-2-methyl-1,2-oxasilolane

| Reactant | Reagents | Product | Description |

| 2-Chloro-2-methyl-1,2-oxasilolane | 1. H₂O₂, KHCO₃, THF/MeOH2. H₂O | Butane-1,3-diol | Oxidative cleavage of the C-Si bond to afford the corresponding 1,3-diol. |

Reductive Manipulations

The reductive chemistry of 2-chloro-2-methyl-1,2-oxasilolane offers several potential pathways, primarily centered on the reduction of the silicon-chlorine bond and the potential for ring cleavage.

Reduction of the Si-Cl Bond:

The silicon-chlorine bond is susceptible to reduction by various hydride reagents. Common reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) can be employed to convert the Si-Cl bond to a Si-H bond, yielding 2-methyl-1,2-oxasilolane. chem-station.compharmaguideline.comlibretexts.org This transformation provides access to a related class of cyclic silanes that can undergo further synthetic manipulations, such as hydrosilylation reactions. The reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (THF) or diethyl ether. chem-station.com

Reductive Cleavage of the Oxasilolane Ring:

While less common than oxidative cleavage, reductive ring-opening of the 1,2-oxasilolane framework can be envisioned under specific conditions. Strong reducing agents, particularly those capable of cleaving ether linkages, could potentially open the ring. For instance, treatment with a strong hydride source in the presence of a Lewis acid might facilitate the cleavage of the Si-O bond. However, the reactivity would likely be influenced by the substitution pattern on the ring.

Another plausible reductive pathway involves the use of hydrosilanes in the presence of a strong acid. wikipedia.org This method is known to reduce certain ethers and could potentially lead to the cleavage of the Si-O bond in the oxasilolane ring, although specific examples for this heterocyclic system are not widely documented. The products of such a reaction would be substituted silanes bearing a hydroxyl group.

Table 2: Potential Reductive Manipulations of 2-Chloro-2-methyl-1,2-oxasilolane

| Reactant | Reagents | Proposed Product | Description |

| 2-Chloro-2-methyl-1,2-oxasilolane | LiAlH₄, THF | 2-Methyl-1,2-oxasilolane | Reduction of the silicon-chlorine bond to a silicon-hydride bond. |

| 2-Chloro-2-methyl-1,2-oxasilolane | Strong hydride (e.g., LiAlH₄) and Lewis Acid | (3-Hydroxybutyl)methylsilane | Hypothetical reductive cleavage of the Si-O bond. |

Computational Chemistry and Theoretical Characterization of 2 Chloro 2 Methyl 1,2 Oxasilolane

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule, which dictates its geometry, stability, and reactivity.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. For 2-Chloro-2-methyl-1,2-oxasilolane, DFT methods, often paired with basis sets like 6-31G* or cc-pVDZ, are employed to determine the molecule's most stable three-dimensional arrangement, known as its ground-state geometry. nanobioletters.com

The process of geometry optimization involves systematically adjusting the atomic coordinates to find the minimum energy conformation on the potential energy surface. This yields precise theoretical values for bond lengths, bond angles, and dihedral angles. The resulting data provides a detailed picture of the strained five-membered oxasilolane ring and the orientation of its substituents. A good correlation between experimental and theoretical results is often observed in such studies. nanobioletters.com

Once the geometry is optimized, the electronic energy of the molecule can be calculated with high precision. This energy value is crucial for determining the molecule's thermodynamic stability and for calculating the energy changes that occur during chemical reactions.

Illustrative Data: Predicted Geometrical Parameters for 2-Chloro-2-methyl-1,2-oxasilolane This table represents typical data obtained from DFT calculations and is for illustrative purposes.

| Parameter | Atom Pair/Triplet | Predicted Value |

| Bond Length | Si-Cl | 2.08 Å |

| Si-O | 1.65 Å | |

| Si-C(methyl) | 1.87 Å | |

| Si-C(ring) | 1.89 Å | |

| Bond Angle | O-Si-Cl | 108.5° |

| C(methyl)-Si-Cl | 109.1° | |

| O-Si-C(ring) | 94.5° | |

| Dihedral Angle | C(ring)-O-Si-C(ring) | 15.2° (Envelope) |

Ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, provide a rigorous framework for studying molecular systems. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can be used to analyze the bonding characteristics of 2-Chloro-2-methyl-1,2-oxasilolane.

These calculations can elucidate the nature of the Si-Cl bond, which is central to the molecule's reactivity. By analyzing the electron distribution, one can quantify the bond's polarity and covalent character. Furthermore, ab initio calculations are instrumental in assessing the ring strain of the 1,2-oxasilolane heterocycle, providing a quantitative measure of its stability relative to analogous acyclic structures.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are powerful tools for predicting spectroscopic data, which can aid in the interpretation of experimental spectra. nih.gov

NMR Chemical Shifts : By employing methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework, it is possible to predict the ¹H, ¹³C, and ²⁹Si NMR chemical shifts of 2-Chloro-2-methyl-1,2-oxasilolane. These theoretical shifts, when referenced against a standard like tetramethylsilane (TMS), can be compared directly with experimental data, helping to assign specific signals to the correct nuclei within the molecule. nih.gov A strong correlation between calculated and observed spectra provides confidence in the structural assignment. nanobioletters.com

Vibrational Frequencies : Theoretical calculations can predict the fundamental vibrational frequencies corresponding to the molecule's infrared (IR) and Raman spectra. nih.gov Each calculated frequency corresponds to a specific molecular motion, such as the stretching of the Si-Cl bond, the C-H bonds of the methyl group, or the ring vibrations of the oxasilolane backbone. This information is invaluable for assigning peaks in experimentally recorded spectra.

Illustrative Data: Comparison of Predicted vs. Experimental Spectroscopic Data This table shows a typical comparison used to validate computational models and is for illustrative purposes.

| Nucleus | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| ¹³C NMR | ||

| Si-CH₃ | 28.5 | 29.1 |

| Si-CH₂ | 65.2 | 64.7 |

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| Si-Cl Stretch | 550 | 545 |

| Si-O Stretch | 1095 | 1100 |

Reaction Mechanism Elucidation through Transition State Theory

Transition State Theory (TST) is a theoretical model used to explain the reaction rates of elementary chemical reactions. wikipedia.org Computational chemistry allows for the application of TST to elucidate the mechanisms of reactions involving 2-Chloro-2-methyl-1,2-oxasilolane, such as its hydrolysis or substitution reactions.

The core of this analysis involves locating the transition state (TS) on the potential energy surface—a specific molecular arrangement that represents the highest energy point along the reaction coordinate. wiredchemist.com The energy difference between the reactants and the transition state is the activation energy (Ea), which is a key determinant of the reaction rate. wikipedia.orgwiredchemist.com For a reaction like the cleavage of the Si-Cl bond, calculations would model the bond-breaking process, identify the TS structure, and calculate the energy barrier that must be overcome for the reaction to proceed. This approach helps to determine whether the mechanism is concerted or stepwise. wiredchemist.com

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Interactions

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a picture of the molecule's behavior over time. An MD simulation of 2-Chloro-2-methyl-1,2-oxasilolane would involve solving Newton's equations of motion for the atoms, allowing the molecule to move and vibrate at a given temperature.

This technique is particularly useful for exploring the conformational flexibility of the five-membered oxasilolane ring, which can adopt various puckered conformations (e.g., envelope or twist forms). The simulation can reveal the energy barriers between these conformations and the timescale of their interconversion. Furthermore, by including explicit solvent molecules (e.g., water or an organic solvent) in the simulation box, MD can be used to study the specific interactions between the solute and the solvent, such as the formation of hydrogen bonds or the solvation of the polar Si-Cl group.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule. nih.gov It is a visual representation of the electrostatic potential projected onto the molecule's electron density surface. researchgate.net

For 2-Chloro-2-methyl-1,2-oxasilolane, an MEP map would reveal the charge distribution across the molecule:

Negative Regions (Red/Yellow) : These areas are rich in electrons and are susceptible to electrophilic attack. The most negative potential is expected to be localized around the electronegative oxygen atom. nih.gov

Positive Regions (Blue) : These areas are electron-deficient and represent sites for nucleophilic attack. Positive potential would likely be found around the silicon atom, enhanced by the electron-withdrawing effects of the attached chlorine and oxygen atoms.

The MEP map therefore provides a clear, intuitive guide to the molecule's chemical reactivity, indicating where nucleophiles and electrophiles are most likely to interact. nanobioletters.comnih.gov

Quantitative Structure-Activity/Reactivity Relationship (QSAR/QSRR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) models are computational and statistical methodologies used to establish a mathematical correlation between the chemical structure of a compound and its biological activity or chemical reactivity, respectively. wikipedia.orgijsdr.org These models are foundational in medicinal chemistry, toxicology, and materials science for predicting the properties of new or untested chemical entities, thereby streamlining research and development efforts. fiveable.meindustrialchemistryconsulting.com While specific QSAR or QSRR studies focusing exclusively on 2-Chloro-2-methyl-1,2-oxasilolane are not extensively documented in publicly available literature, this section outlines the theoretical framework and potential application of such modeling to this compound and its analogues.

A QSAR/QSRR study for 2-Chloro-2-methyl-1,2-oxasilolane would aim to develop a predictive model based on a series of structurally similar compounds. The fundamental principle is that variations in the structural or physicochemical properties of these molecules will correspond to changes in their activity or reactivity in a quantifiable manner. fiveable.me The general form of a QSAR/QSRR model can be expressed as:

Activity / Reactivity = f (Molecular Descriptors) + error wikipedia.org

The development of a robust model involves several key stages: the careful selection of a dataset of compounds, the calculation of relevant molecular descriptors, the generation of a mathematical model using statistical methods, and rigorous validation of the model's predictive power. nih.gov

Hypothetical Research Design

A potential QSRR study could, for example, aim to predict the rate of hydrolysis for a series of 1,2-oxasilolane derivatives. The dataset would include 2-Chloro-2-methyl-1,2-oxasilolane and other analogues with varied substituents on the silicon atom or the carbon backbone of the ring. For each compound, a range of molecular descriptors would be calculated using computational chemistry software.

Molecular Descriptors

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. industrialchemistryconsulting.com For a molecule like 2-Chloro-2-methyl-1,2-oxasilolane, relevant descriptors would likely fall into the following categories:

Electronic Descriptors: These quantify the electronic properties of the molecule. Examples include the dipole moment, partial atomic charges on the silicon, oxygen, and chlorine atoms, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). HOMO and LUMO energies are particularly relevant for describing chemical reactivity. ucsb.edu

Steric and Topological Descriptors: These describe the size, shape, and connectivity of the molecule. Examples include molecular weight, molecular volume, solvent-accessible surface area, and various topological indices that reflect the branching and arrangement of atoms. hufocw.org

Hydrophobicity Descriptors: The logarithm of the octanol-water partition coefficient (LogP) is a common descriptor for hydrophobicity, which influences a molecule's solubility and transport properties.

Quantum-Chemical Descriptors: Derived from quantum mechanics calculations, these descriptors can provide highly detailed information about the molecule's electronic structure, polarizability, and potential for specific interactions. ucsb.edu

Model Development and Validation

Once the descriptors and experimental reactivity data (e.g., hydrolysis rate constants) are compiled, statistical methods are employed to build the model. Multiple Linear Regression (MLR) is a common technique used to generate a linear equation. slideshare.net More advanced methods, such as Partial Least Squares (PLS) or machine learning algorithms like Support Vector Machines (SVM) and Artificial Neural Networks (ANN), can capture more complex, non-linear relationships. fiveable.me

The resulting model must be rigorously validated to ensure its statistical significance and predictive capability. ijsdr.org This typically involves internal validation (e.g., cross-validation) and external validation, where the model is used to predict the activity of a separate set of compounds not used in the model's development. buecher.de

Illustrative Data and Model

To illustrate the concept, the following tables represent a hypothetical dataset and a potential QSRR model for a series of 1,2-oxasilolane derivatives.

Table 1: Hypothetical Dataset for a QSRR Study of 1,2-Oxasilolane Derivatives. This table is a representative example created for illustrative purposes due to the absence of specific experimental data in the searched literature.

| Compound ID | Substituent (R) on Si | LogP | Molecular Weight ( g/mol ) | Dipole Moment (Debye) | Reactivity Endpoint (log(k)) |

| 1 | -Cl | 2.1 | 150.67 | 2.5 | -3.5 |

| 2 | -F | 1.8 | 134.21 | 2.8 | -3.1 |

| 3 | -OH | 1.5 | 132.22 | 2.2 | -4.2 |

| 4 | -OCH3 | 1.9 | 146.25 | 2.1 | -4.0 |

| 5 | -CH3 | 2.3 | 130.25 | 1.9 | -4.8 |

From such data, a statistical method like MLR could generate a predictive equation.

Table 2: Example of a Hypothetical QSRR Model Equation and its Statistical Parameters. This model is for illustrative purposes only.

| Parameter | Value/Equation |

| Model Equation | log(k) = 0.85 * (Dipole Moment) - 0.52 * (LogP) - 3.1 |

| Correlation Coefficient (R²) | 0.92 |

| Cross-validated R² (Q²) | 0.85 |

| Standard Error of Estimate (SEE) | 0.15 |

In this hypothetical model, the reactivity is positively correlated with the dipole moment and negatively correlated with hydrophobicity (LogP), suggesting that more polar and less hydrophobic analogues exhibit higher reactivity. The statistical parameters (R² and Q²) indicate how well the model fits the data and its predictive power.

Advanced Research Directions and Applications of 2 Chloro 2 Methyl 1,2 Oxasilolane

Role as a Versatile Synthetic Building Block in Organic Chemistry

The utility of 2-Chloro-2-methyl-1,2-oxasilolane in organic synthesis stems from its dual reactivity. The silicon center is electrophilic and bears a labile chlorine atom, making it a prime site for nucleophilic substitution. Simultaneously, the ring structure acts as a masked diol, which can be revealed through specific oxidative cleavage reactions.

Precursor for Complex Molecular Architectures

2-Chloro-2-methyl-1,2-oxasilolane is a strategic starting point for constructing complex molecules. Its five-membered ring can be viewed as a protected form of a 1,3-diol derivative. The reactive Si-Cl bond allows for its initial incorporation into a larger molecular framework through reaction with a suitable nucleophile. Subsequent cleavage of the ring can unmask the hydroxyl groups at a later synthetic stage. This "masked functionality" approach is a powerful tool in multistep total synthesis, where protecting group manipulations are critical. organic-chemistry.org

Intermediate in the Synthesis of Functionalized Silane Derivatives

The Si-Cl bond in 2-Chloro-2-methyl-1,2-oxasilolane is the primary handle for derivatization. It undergoes facile nucleophilic substitution with a wide array of reagents. For instance, reaction with alcohols or phenols (alkoxides/phenoxides) yields the corresponding alkoxy- or aryloxysilanes. Similarly, amines can displace the chloride to form silylamines. Carbon nucleophiles, such as Grignard reagents or organolithium compounds, react to form new silicon-carbon bonds. This reactivity allows for the synthesis of a diverse library of functionalized 1,2-oxasilolane derivatives, each with tailored electronic and steric properties. goettingen-research-online.denih.gov The synthesis of such functional alkoxysilanes is a cornerstone of organosilicon chemistry, providing precursors for materials science and chemical synthesis. nih.govmdpi.com

Synthesis of Polyols (e.g., 1,2,4-triols) through Ring Transformation

A particularly powerful application of the 1,2-oxasilolane ring system is its transformation into polyols, specifically 1,3-diols, through oxidative cleavage. The Fleming-Tamao oxidation provides a well-established precedent for converting a C-Si bond into a C-O bond (a hydroxyl group). organic-chemistry.orgwikipedia.orgchem-station.com For 2-Chloro-2-methyl-1,2-oxasilolane, a two-step process can be envisioned to produce a 1,2,4-triol.

First, a carbon nucleophile (e.g., vinylmagnesium bromide) attacks the silicon center, displacing the chloride and forming a new C-Si bond. In the second step, this intermediate undergoes a Fleming-Tamao oxidation. Under these conditions (typically using hydrogen peroxide and a fluoride (B91410) source), the silicon-carbon bonds within the ring are oxidized to silicon-oxygen bonds, leading to the cleavage of the ring and formation of the desired polyol product. chem-station.comnrochemistry.comjk-sci.com The presence of a heteroatom (like the ring oxygen and the newly added alkoxy group) on the silicon atom makes it particularly susceptible to this type of oxidation. chem-station.com This strategy is highly valuable for synthesizing polyol compounds that may be difficult to obtain through other methods. chem-station.comresearchgate.net

Derivatization and Functionalization Strategies for Novel Compounds

The reactivity of the Si-Cl bond is central to the functionalization of 2-Chloro-2-methyl-1,2-oxasilolane. A variety of new compounds can be generated through straightforward nucleophilic substitution reactions. The table below outlines several key derivatization strategies.

| Nucleophile (Nu-M) | Reagent Example | Product Class | Potential Applications |

| Alkoxide (RO⁻) | Sodium ethoxide (NaOEt) | 2-Ethoxy-2-methyl-1,2-oxasilolane | Precursors for sol-gel materials, cross-linking agents |

| Amine (R₂NH) | Diethylamine (Et₂NH) | 2-(Diethylamino)-2-methyl-1,2-oxasilolane | Silylating agents, intermediates for further functionalization |

| Organometallic (R-MgX) | Phenylmagnesium bromide (PhMgBr) | 2-Methyl-2-phenyl-1,2-oxasilolane | Precursors for Fleming-Tamao oxidation, building blocks |

| Hydride (H⁻) | Lithium aluminum hydride (LiAlH₄) | 2-Methyl-1,2-oxasilolane (Si-H) | Reducing agents, hydrosilylation precursors |

These reactions demonstrate the compound's role as a versatile platform for introducing a wide range of functional groups, thereby creating novel organosilicon molecules with diverse properties and potential uses. nih.govethz.ch

Catalytic Applications or Ligand Precursor Potential in Homogeneous/Heterogeneous Catalysis

While 2-Chloro-2-methyl-1,2-oxasilolane itself is not a catalyst, it serves as an excellent scaffold for developing specialized ligands for catalysis. The Si-Cl bond can be used to anchor catalytically active moieties. For instance, reaction with a lithiated phosphine (B1218219) could yield a phosphine-functionalized oxasilolane. Such a molecule could act as a bidentate P,O-ligand, where the phosphine atom coordinates to a metal center and the ring oxygen provides a secondary, hemilabile interaction.

The broader field of organosilicon chemistry has seen the emergence of silicon compounds as catalysts for various transformations, including hydrosilylation and siloxane coupling reactions. mdpi.comresearchgate.net Cationic silicon compounds, in particular, have shown significant catalytic activity. mdpi.com Derivatives of 2-Chloro-2-methyl-1,2-oxasilolane could potentially be converted into such catalytically active species. Furthermore, functionalized silanes derived from this precursor can be grafted onto surfaces like silica (B1680970) gel to create heterogeneous catalysts. nih.gov

Exploration of Related Spirocyclic and Fused-Ring Systems

The chemistry of 2-Chloro-2-methyl-1,2-oxasilolane allows for the construction of more complex ring systems, including spirocyclic and fused structures.

Spirocyclic Systems: Spiro-silanes, where two rings share a single silicon atom, can be synthesized from dichlorosilane (B8785471) precursors. epa.gov By analogy, reacting 2-Chloro-2-methyl-1,2-oxasilolane with a difunctional nucleophile, such as a 1,4-di-Grignard reagent (e.g., BrMg(CH₂)₄MgBr), could lead to the formation of a spirocyclic compound. In this reaction, the di-Grignard reagent would displace the chloro group and subsequently cleave the Si-O bond of the oxasilolane ring to form a new carbocyclic ring attached at the silicon atom. Recent advances have demonstrated palladium-catalyzed methods for sila-spirocyclization by activating Si-C(sp³) bonds, highlighting a modern approach to such structures. researchgate.net

Fused-Ring Systems: Palladium-catalyzed intramolecular C-H or C-Si bond activation is a powerful strategy for creating fused polycyclic organosilicon compounds from silylaryl triflate precursors. researchgate.netoup.com A derivative of 2-Chloro-2-methyl-1,2-oxasilolane, for example one where an aryl group is attached to the silicon, could potentially undergo intramolecular cyclization to form a fused dibenzosilepin-like structure, a class of silicon-bridged π-conjugated compounds. researchgate.net

Development of Sustainable Synthetic Routes and Methodologies

The development of sustainable synthetic methodologies for organosilicon compounds is a burgeoning area of research, driven by the increasing need for environmentally benign chemical processes. For a specialized compound such as 2-Chloro-2-methyl-1,2-oxasilolane, while specific literature on its sustainable synthesis is not extensively documented, we can extrapolate from established green chemical principles and related reactions to outline forward-thinking research directions. The focus lies in maximizing efficiency, minimizing waste, and utilizing less hazardous materials.

A promising and inherently atom-economical approach to the synthesis of the 1,2-oxasilolane ring system is through the intramolecular hydrosilylation of an appropriate unsaturated alcohol precursor. researchgate.net This strategy aligns well with the principles of green chemistry, which prioritize the maximization of atoms from the reactants into the final product. numberanalytics.comacs.org

A hypothetical, yet chemically sound, precursor for the synthesis of 2-Chloro-2-methyl-1,2-oxasilolane would be 3-(methyldichlorosilyl)propan-1-ol. The synthetic transformation would involve an intramolecular cyclization, where the silicon-hydrogen bond is not present in the precursor but the reactive Si-Cl bond facilitates the ring formation. A more direct hydrosilylation route would involve a precursor like allyl alcohol reacting with a chloromethylsilane.

The sustainability of such a synthetic route can be significantly enhanced by focusing on the catalytic system employed. Traditional hydrosilylation reactions often rely on precious metal catalysts, such as platinum (e.g., Speier's or Karstedt's catalyst) or rhodium complexes. ucsd.edu While effective, these metals are costly and have associated environmental and toxicity concerns.

Advanced research is therefore directed towards the use of catalysts based on earth-abundant and more benign metals. nih.gov Iron, cobalt, and nickel complexes have emerged as promising alternatives, offering novel reactivity and selectivity profiles for hydrosilylation reactions. ucsd.edunih.gov Furthermore, the development of metal-free catalytic systems represents a significant leap forward in sustainable synthesis. rsc.org Catalysts based on main group elements or even catalyst-free methods, potentially activated by heat, light, or an external electric field, are at the forefront of green catalytic research. rsc.orgacs.org

Another key aspect of a sustainable methodology is the choice of solvent. The ideal green synthesis would proceed in a benign solvent, such as water or ethanol, or even under solvent-free conditions, thereby reducing the environmental impact associated with volatile organic compounds (VOCs).

The table below outlines a comparison between a hypothetical traditional route and a more sustainable, forward-looking approach for the synthesis of 2-Chloro-2-methyl-1,2-oxasilolane.

| Feature | Hypothetical Traditional Route | Hypothetical Sustainable Route |

| Catalyst | Precious Metal-Based (e.g., Platinum) | Earth-Abundant Metal (e.g., Iron, Cobalt) or Metal-Free Catalyst nih.govrsc.org |

| Solvent | Chlorinated Organic Solvents (e.g., Dichloromethane) | Benign Solvents (e.g., Water, Ethanol) or Solvent-Free |

| Energy Input | High Temperature Reflux | Lower Temperature, Photo- or Electro-chemical Activation acs.org |

| Atom Economy | Potentially lower due to side reactions | High, characteristic of addition reactions numberanalytics.comacs.org |

| Safety Profile | Use of toxic and expensive catalysts | Reduced toxicity and cost of catalyst |

By focusing on these areas—catalyst design, solvent selection, and energy efficiency—the future synthesis of 2-Chloro-2-methyl-1,2-oxasilolane and related compounds can be aligned with the principles of green and sustainable chemistry. This not only improves the environmental footprint of the chemical production but can also lead to more cost-effective and safer manufacturing processes.

Q & A

Basic: What are the best practices for synthesizing and characterizing 2-Chloro-2-methyl-1,2-oxasilolane in a laboratory setting?

Methodological Answer:

- Synthesis Protocol : Use silanol precursors (e.g., 2-methyl-1,2-silanol) reacted with chlorinating agents (e.g., thionyl chloride) under anhydrous conditions. Monitor reaction progress via TLC or GC-MS. Purify via fractional distillation (boiling point ~120–130°C under reduced pressure) .

- Characterization : Confirm structure using , , and NMR to identify methyl and silolane ring signals. Validate purity via elemental analysis and mass spectrometry (e.g., m/z = 136.6 for molecular ion peak) .

- Documentation : Follow IUPAC guidelines for reporting experimental details, including solvent ratios, reaction temperatures, and spectral data .

Basic: How can researchers ensure the stability of 2-Chloro-2-methyl-1,2-oxasilolane during storage and handling?

Methodological Answer:

- Storage Conditions : Store in airtight, amber glass containers under inert gas (argon/nitrogen) at –20°C to minimize hydrolysis. Avoid exposure to moisture or protic solvents .

- Stability Testing : Conduct accelerated degradation studies under varying pH, temperature, and humidity. Monitor decomposition via FT-IR for Si–O–Si bond cleavage (~1050 cm) .

Advanced: How can computational methods resolve contradictions in proposed reaction mechanisms involving 2-Chloro-2-methyl-1,2-oxasilolane?

Methodological Answer:

- Quantum Chemical Calculations : Use density functional theory (DFT) to model intermediates and transition states. Compare activation energies of competing pathways (e.g., nucleophilic substitution vs. ring-opening) .

- Validation : Cross-reference computational results with experimental kinetic data (e.g., Arrhenius plots) and isotopic labeling studies to confirm mechanistic hypotheses .

Advanced: How should researchers address discrepancies in spectroscopic data during structural elucidation?

Methodological Answer:

- Control Experiments : Repeat synthesis with deuterated reagents to isolate solvent or impurity peaks in NMR .

- Multi-Technique Validation : Combine X-ray crystallography (for solid-state structure) with high-resolution MS and 2D NMR (e.g., HSQC, HMBC) to resolve ambiguities .

Methodological: What experimental design frameworks optimize reaction yield and reproducibility with 2-Chloro-2-methyl-1,2-oxasilolane?

Methodological Answer:

- Factorial Design : Vary factors like temperature, catalyst loading, and solvent polarity in a 2 factorial matrix to identify critical variables .

- Quasi-Experimental Controls : Include control groups (e.g., reactions without catalyst) and replicate trials (n ≥ 3) to quantify experimental error .

Advanced: How can AI-driven simulations enhance the study of 2-Chloro-2-methyl-1,2-oxasilolane’s reactivity?

Methodological Answer:

- COMSOL Multiphysics Integration : Model reaction kinetics and diffusion limitations in silolane ring-opening reactions using AI-optimized parameters .

- Autonomous Laboratories : Implement machine learning algorithms to iteratively adjust reaction conditions (e.g., flow rates, stoichiometry) based on real-time HPLC data .

Advanced: What strategies mitigate challenges in purifying 2-Chloro-2-methyl-1,2-oxasilolane from byproducts?

Methodological Answer:

- Separation Technologies : Use centrifugal partition chromatography (CPC) or membrane filtration to isolate the target compound from chlorinated byproducts .

- Drying Protocols : Employ molecular sieves or anhydrous MgSO during workup to remove trace water .

Basic: What safety protocols are critical when handling 2-Chloro-2-methyl-1,2-oxasilolane?

Methodological Answer:

- PPE Requirements : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood to prevent inhalation of vapors .

- Emergency Procedures : For spills, neutralize with sodium bicarbonate and evacuate the area. For skin contact, rinse with copious water for 15 minutes .

Advanced: How can researchers explore catalytic applications of 2-Chloro-2-methyl-1,2-oxasilolane in asymmetric synthesis?

Methodological Answer:

- Chiral Ligand Design : Functionalize the silolane ring with enantioselective ligands (e.g., BINOL derivatives) and test catalytic efficiency in Diels-Alder reactions .

- Kinetic Resolution : Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry .

Methodological: How to validate the reproducibility of published data on 2-Chloro-2-methyl-1,2-oxasilolane?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。